3-(1-methyl-1H-pyrazol-4-yl)propanal - 192661-39-5

3-(1-methyl-1H-pyrazol-4-yl)propanal

Catalog Number: EVT-3516770
CAS Number: 192661-39-5
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal Chemistry: Developing drugs for treating various diseases, including cancer, inflammation, and infectious diseases. [, , , , , , , , , , , ]
  • Agricultural Chemistry: Developing herbicides, fungicides, and insecticides. []
  • Materials Science: Creating new materials with desirable properties, such as polymers, dyes, and sensors. []

1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 is a potent and selective dual inhibitor of c-Met and Ron kinases. [] It exhibits preferential binding to the activated conformation of c-Met, demonstrating full tumor growth inhibition in a c-Met amplified xenograft model. [] This compound represents a class of kinase inhibitors designed for cancer treatment. []

3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione

  • Compound Description: This compound functions as a flavor modifier and has been evaluated for its safety profile in food applications. [] Studies indicate no safety concerns regarding genotoxicity or developmental toxicity at the tested doses. []

(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib)

  • Compound Description: Volitinib acts as a highly potent and selective c-Met inhibitor. [] This compound demonstrates favorable pharmacokinetic properties and significant antitumor activity in a human glioma xenograft model. [] It's currently being investigated for its potential in cancer treatment. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound has been synthesized and evaluated for its inhibitory activity against kinases with a cysteine residue in their hinge region, specifically MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a potent, irreversible inhibitor of EGFR mutants, including those harboring the T790M mutation. [] Notably, it displays minimal activity against wild-type EGFR, suggesting a potential for reduced side effects. [] This compound was developed as a third-generation EGFR inhibitor for treating NSCLC. []

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d) and its Analog 16e (TAS-116)

  • Compound Description: Compound 16d is an analog of TAS-116 (16e), a selective inhibitor of HSP90α and HSP90β. [] TAS-116 exhibits oral availability and has shown potent antitumor effects in an NCI-H1975 xenograft mouse model. [] The X-ray crystal structure of 16d with the N-terminal domain of HSP90 helped elucidate its unique binding mode at the ATP-binding site. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is a potent, irreversible inhibitor of oncogenic EGFR mutants, including those harboring the T790M gatekeeper mutation. [] It demonstrates high selectivity over wild-type EGFR and possesses favorable pharmacokinetic properties. [] This compound is currently under investigation in phase I clinical trials for treating EGFR-mutant driven NSCLC. []

(S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Compound Description: Initially promising due to its high selectivity for the c-Met receptor tyrosine kinase, PF-04254644 was later discovered to be a pan-phosphodiesterase (PDE) inhibitor. [] This unexpected off-target activity led to cardiotoxicity in preclinical safety studies, leading to the termination of its development. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a highly selective glucocorticoid receptor (GR) antagonist currently being evaluated in phase II clinical trials for treating Cushing's syndrome. [] Its development stemmed from efforts to improve the selectivity of GR antagonists, potentially minimizing undesirable side effects associated with non-selective agents like mifepristone. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a potent and selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) currently in early clinical development. [] This oral bioavailable small molecule shows promise for treating cancers driven by the RAS/RAF/MEK/ERK signaling pathway. [] Its development aims to improve efficacy and overcome resistance mechanisms observed with earlier pathway inhibitors. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. [] It exhibits oral bioavailability and demonstrates efficacy in inhibiting platelet aggregation and vasoconstriction. [] APD791 represents a potential therapeutic approach for conditions influenced by 5-HT2A receptor activity. []

2-Amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile Derivatives

  • Compound Description: This series of compounds was synthesized using a novel, catalyst-free, four-component reaction in water. [] The efficient and environmentally friendly synthesis makes this an attractive method for generating a library of substituted chromene derivatives. []

4-Chloro-8-methyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,5-dioxa-2H-phenanthren-6-ones

  • Compound Description: This group of substituted phenanthrenones was synthesized via a microwave-assisted Vilsmeier reaction, offering a potentially faster and more efficient route compared to conventional methods. [] Some compounds within this series demonstrated promising in vitro antibacterial and antifungal activities. []

(2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one

  • Compound Description: This compound represents a simple chalcone derivative containing a 1,3-diphenyl-1H-pyrazol-4-yl group. [] Its crystal structure reveals key structural features and intermolecular interactions. []

Properties

CAS Number

192661-39-5

Product Name

3-(1-methyl-1H-pyrazol-4-yl)propanal

IUPAC Name

3-(1-methylpyrazol-4-yl)propanal

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-9-6-7(5-8-9)3-2-4-10/h4-6H,2-3H2,1H3

InChI Key

SMHZEDATPGQPHV-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CCC=O

Canonical SMILES

CN1C=C(C=N1)CCC=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.